![molecular formula C10H12N4O3 B2766331 Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1211484-10-4](/img/structure/B2766331.png)
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, including “Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was proven using NMR spectroscopy and HPLC-MS spectrometry . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions of this compound involve the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organizing protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Medicinal Chemistry
1,2,4-triazolo[1,5-a]pyrimidine derivatives exhibit promising biological activities. Researchers have explored their potential as:
- RORγt Inverse Agonists : These compounds play a role in immune regulation and autoimmune diseases .
- PHD-1 Inhibitors : PHD-1 is involved in oxygen sensing and has implications for cancer therapy .
- JAK1 and JAK2 Inhibitors : These kinases are therapeutic targets for autoimmune disorders and cancers .
Antimalarial Agents
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate serves as a reactant for synthesizing Ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Material Sciences
Beyond medicinal applications, these triazolo pyrimidines find utility in material sciences. Their unique structure and properties make them relevant for various materials, including coatings, sensors, and catalysts .
Pharmacological Studies
Researchers have investigated the binding of this compound to HIV TAR RNA , which could have implications for antiviral drug development .
Energetic Materials
Triazolo pyrimidines, due to their attractive features, have potential as primary explosives . Understanding their sensitivity through detailed studies is crucial for safety and defense applications .
Synthetic Methodology
The eco-friendly, catalyst-free synthesis of these compounds under microwave conditions demonstrates their synthetic utility. The methodology allows for late-stage functionalization and scale-up reactions .
Mechanism of Action
Target of Action
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . Compounds with this scaffold are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . .
Mode of Action
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines are known to act as calcium channel modulators or corticotropin-releasing factor 1 receptor antagonists . The specific interaction of Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines are known to inhibit JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway .
Result of Action
For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been reported to have antiproliferative activities against cancer cells .
properties
IUPAC Name |
methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-11-10-12-8(5-16-2)13-14(6)10/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYDNTJPCBRQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)COC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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